molecular formula C14H21NO3 B6970969 N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide

N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide

Cat. No.: B6970969
M. Wt: 251.32 g/mol
InChI Key: LSTKURJCXOHXCR-UHFFFAOYSA-N
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Description

N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a cyclohexyloxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step often involves the reaction of the furan derivative with an amine or amide under suitable conditions.

    Attachment of the Cyclohexyloxyethyl Side Chain: This can be done through nucleophilic substitution reactions, where the furan derivative reacts with a cyclohexyloxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The cyclohexyloxyethyl side chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are commonly employed.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms of the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyloxy-N-(2-cyclohexyloxyethyl)ethanamine
  • 4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide

Uniqueness

N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-cyclohexyloxyethyl)-5-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11-9-12(10-18-11)14(16)15-7-8-17-13-5-3-2-4-6-13/h9-10,13H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTKURJCXOHXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NCCOC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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